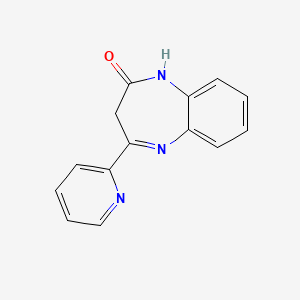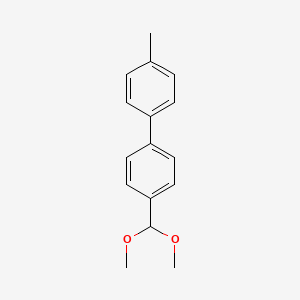
3-(3-Methoxyphenyl)-2,2-dimethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including low-temperature conversions, Baeyer-Villiger reactions, and Hantzsch condensation reactions. For instance, the synthesis of 2,4-dimethyl-6-(methoxy)-3-pyridinol involved an alternate route via a Baeyer-Villiger reaction on the substituted benzaldehyde precursor . Another example is the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, which was achieved through microwave irradiation in the presence of iodine under solvent-free conditions .
Molecular Structure Analysis
The molecular structures of these compounds are often complex and exhibit interesting features such as hydrogen bonding and dimer formation. For example, three N-aryl-substituted 3-hydroxypyridin-4-ones exhibit mutually hydrogen-bonded dimeric pairs . The crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile shows that the pyrazole, pyridine, and pyran rings are almost coplanar with each other .
Chemical Reactions Analysis
The chemical reactivity of these compounds varies, with some showing stability to air oxidation while others decompose upon extended exposure to the atmosphere. The reactivities of the pyridinols toward chain-carrying peroxyl radicals in homogeneous organic solution were examined by studying the kinetics of radical-initiated styrene autoxidations under controlled conditions . Electrochemical behavior studies of unsymmetrical dihydropyridines in protic medium have shown that reductions and oxidations can lead to various cyclic compounds depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The basicities of the pyridinols approach physiological pH with increasing electron density in the ring . The crystal packing is often stabilized by intermolecular hydrogen bond interactions . The crystal and molecular structure of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine exhibits both intra and intermolecular hydrogen bonds and adopts a flat boat conformation in the dihydropyridine ring .
科学的研究の応用
Synthesis and Chemical Properties
Enantioselective Michael Reactions : The compound has been used in enantioselective Michael reactions with chiral secondary enaminoesters, leading to (Z)-adducts with good to excellent diastereoselectivity. This process is instrumental in synthesizing various pyrrolidine derivatives (Revial et al., 2000).
Electrochemical Behavior : A study explored the electrochemical behavior of related dihydropyridine derivatives in protic medium, providing insights into the reduction and oxidation processes of these compounds (David et al., 1995).
Molecular Docking and DNA Binding : A related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and its structure elucidated through various spectroscopic methods. It showed significant DNA binding capabilities and potential cytotoxicity against cancer cell lines, highlighting its potential in biomedical research (Mushtaque et al., 2016).
Applications in Material Science
Density and Viscosity Studies : Research on dihydropyridine derivatives in dimethyl sulfoxide at different temperatures helps understand the solute-solvent interactions, which is crucial for material science applications (Baluja & Talaviya, 2016).
Helical Structure in Polymers : The oligomerization of phenyl isocyanate derivatives initiated by lithium amide of (S)-(−)-2-(methoxymethyl)pyrrolidine led to oligomers with optically active groups. This study aids in understanding the formation of helical structures in polymers, which is significant for advanced material development (Maeda & Okamoto, 1998).
作用機序
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or synthetic chemistry, future research could involve further exploration of its properties, potential uses, and methods of synthesis .
特性
IUPAC Name |
3-(3-methoxyphenyl)-2,2-dimethylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)12(7-8-14-13)10-5-4-6-11(9-10)15-3/h4-6,9,12,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLTWORBSKGUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)
![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B3002925.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)


![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)
![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)

![3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002937.png)
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)
